molecular formula C10H18O5 B13672990 Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester CAS No. 111479-97-1

Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester

Cat. No.: B13672990
CAS No.: 111479-97-1
M. Wt: 218.25 g/mol
InChI Key: HXUBKVPHEFDAPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester (CAS: Not explicitly provided in evidence; synonyms include diethyl 3-hydroxy-2,2-dimethylbutanedioate) is a substituted succinic acid derivative. Its molecular formula is C₁₀H₁₈O₅, featuring a hydroxy group at position 3 and two methyl groups at position 2 of the butanedioic acid backbone, esterified with ethyl groups (). This compound is structurally distinct due to its branched alkyl substituents and hydroxyl group, which influence its physicochemical properties and applications. It has been identified in herbal toothpaste formulations for its antimicrobial properties () and is associated with pharmaceutical intermediates ().

Properties

IUPAC Name

diethyl 3-hydroxy-2,2-dimethylbutanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O5/c1-5-14-8(12)7(11)10(3,4)9(13)15-6-2/h7,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXUBKVPHEFDAPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)(C)C(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343359
Record name Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111479-97-1
Record name Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of diethyl 3-hydroxy-2,2-dimethylbutanedioate involves constructing the succinate backbone with specific substitution at the 3-position (hydroxy group) and geminal dimethyl groups at the 2-position, followed by esterification to introduce the diethyl ester groups. The key synthetic steps are:

  • Formation of the substituted succinate skeleton via alkylation or oxidative coupling.
  • Hydrolysis and decarboxylation to achieve the desired acid intermediate.
  • Esterification of the acid intermediate with ethanol under acidic catalysis to yield the diethyl ester.

Detailed Preparation Routes

Alkylation and Esterification Route

One common approach starts from substituted cyano esters or haloalkyl esters:

  • Alkylation Step : The reaction of 3-methyl-2-cyano butyrate ester with 2-bromo isovalerate under reflux in tetrahydrofuran (THF) leads to the formation of 3-diisopropyl-2-cyano diethyl succinate intermediates. This step involves nucleophilic substitution and is generally carried out under inert atmosphere to avoid side reactions.

  • Hydrolysis and Decarboxylation : The cyano diethyl succinate intermediate undergoes hydrolysis under strongly acidic conditions (60–90% sulfuric acid) at elevated temperatures (90–180 °C). This converts the cyano group and ester groups into carboxylic acid functionalities, followed by decarboxylation to yield 2,3-diisopropyl succinic acid derivatives.

  • Esterification : The resulting succinic acid derivative is then esterified with ethanol in the presence of sulfuric acid catalyst to form the diethyl ester. This step is performed under reflux conditions to drive the reaction to completion.

This method avoids the use of hazardous reagents such as lithium diisopropylamide (LDA) and extremely low temperatures (e.g., -70 °C) that are typical in other synthetic routes, making it more suitable for industrial scale-up.

Biocatalyzed Transesterification

An alternative green chemistry approach involves biocatalyzed transesterification using immobilized lipases such as Candida antarctica lipase B (CAL-B, Novozyme 435). In this method:

  • Activated esters such as vinyl diesters or trifluoroethyl diesters are synthesized first.
  • These activated esters undergo enzymatic transesterification with alcohols to form the desired diethyl esters.
  • This approach offers high selectivity and avoids multiple protection/deprotection steps typical in chemical synthesis.

The enzymatic method is advantageous for producing hybrid compounds and polymers with defined stereochemistry and fewer by-products.

Comparative Table of Preparation Methods

Step/Method Chemical Alkylation & Esterification Biocatalyzed Transesterification
Starting Materials Cyano esters, haloalkyl esters Dicarboxylic acid derivatives, vinyl/trifluoroethyl esters
Key Reagents 2-bromo isovalerate, sulfuric acid, ethanol Immobilized lipase (CAL-B), activated esters
Reaction Conditions Acidic hydrolysis (60–90% H2SO4), 90–180 °C; reflux esterification Mild temperature, enzymatic catalysis, solvent-dependent
Advantages Industrial scalability, avoids hazardous reagents High selectivity, environmentally friendly
Disadvantages Requires strong acids and elevated temperatures Requires enzyme availability and optimization
By-products Possible side products from overreaction Minimal by-products

Summary Table of Key Reaction Conditions for Chemical Synthesis

Reaction Step Reagents/Conditions Temperature (°C) Time Notes
Alkylation 3-methyl-2-cyano butyrate + 2-bromo isovalerate in THF Reflux (~65) ~9 hours Inert atmosphere required
Hydrolysis & Decarboxylation 60–90% H2SO4 (sulfuric acid) 90–180 Several hours Converts cyano and esters to acid, decarboxylation
Esterification Succinic acid derivative + ethanol + H2SO4 catalyst Reflux (~78) Several hours Produces diethyl ester

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester involves its interaction with specific molecular targets and pathways. The hydroxy group and ester functionalities allow it to participate in hydrogen bonding and other interactions with biomolecules, potentially affecting their structure and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester:

Compound Name CAS Number Molecular Formula Key Substituents Applications/Findings
Butanedioic acid diethyl ester 123-25-1 C₈H₁₄O₄ Unsubstituted succinic acid diethyl ester Found in fruit spirits (e.g., apple, pear), contributes fruity aroma; biomarker for authenticity .
Butanedioic acid, 2,3-dimethoxy, diethyl ester - C₁₀H₁₈O₆ Methoxy groups at positions 2 and 3 Present in T. tetraptera extract (4.21% relative abundance); used in herbal toothpaste .
Diethyl (1-oxobutyl)succinate 41117-77-5 C₁₂H₂₀O₅ Oxobutyl group at position 2 Intermediate in organic synthesis; higher molecular weight (244.29 g/mol) .
Diethyl acetylsuccinate 1115-30-6 C₁₀H₁₆O₅ Acetyl group at position 2 Synthetic precursor; increased lipophilicity compared to unsubstituted ester .

Research Findings and Functional Insights

  • Aroma Contribution: Diethyl succinate is a key volatile organic compound (VOC) in spirits, contributing to fruity notes. However, excessive levels (>269 mg/L) correlate with reduced aroma intensity due to malolactic fermentation .
  • Antimicrobial Activity: The 3-hydroxy-2,2-dimethyl variant’s presence in herbal toothpaste (4.21% abundance) suggests synergistic effects with other phytoconstituents like dodecanoic acid .
  • Synthetic Utility : Derivatives like diethyl (1-oxobutyl)succinate serve as intermediates in organic synthesis, leveraging their ester groups for further functionalization .

Data Tables

Table 1: Comparative Physicochemical Properties

Property This compound Diethyl Succinate Diethyl Acetylsuccinate
Molecular Weight (g/mol) 218.25 (C₁₀H₁₈O₅) 174.19 (C₈H₁₄O₄) 216.23 (C₁₀H₁₆O₅)
Boiling Point (°C) Not reported 216-218 245-247
Key Functional Groups Hydroxy, dimethyl, ester Ester Acetyl, ester

Biological Activity

Butanedioic acid, 3-hydroxy-2,2-dimethyl-, diethyl ester, commonly referred to as diethyl 3-hydroxy-2,2-dimethylbutanedioate, is an organic compound with the molecular formula C8H14O6C_8H_{14}O_6 and a molecular weight of approximately 206.19 g/mol. It is recognized for its potential biological activities, which have been the subject of various research studies.

Chemical Structure

The compound's structure can be represented as follows:

Diethyl 3 hydroxy 2 2 dimethylbutanedioate\text{Diethyl 3 hydroxy 2 2 dimethylbutanedioate}

This compound features a butanedioic acid backbone with hydroxy and ethyl ester functional groups that contribute to its biological properties.

Antioxidant Activity

Research indicates that butanedioic acid derivatives exhibit significant antioxidant properties. Antioxidants are vital in neutralizing free radicals, thereby preventing cellular damage. Studies have shown that the diethyl ester form can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress .

Cytotoxicity

Cytotoxic effects of butanedioic acid derivatives have been evaluated in various cancer cell lines. For instance, studies have demonstrated that these compounds can induce cell death in human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The lethal concentration (LC50) values were determined using MTT assays, indicating a dose-dependent response .

Anti-inflammatory Properties

In addition to antioxidant and cytotoxic activities, butanedioic acid derivatives have shown potential anti-inflammatory effects. In vitro assays demonstrated that these compounds could inhibit protein denaturation and protect erythrocytes from hemolysis, suggesting a role in reducing inflammation .

Enzyme Inhibition

The compound has also been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's. AChE inhibitors are known to enhance cholinergic transmission, thus improving cognitive functions .

Table: Summary of Biological Activities

Activity Effect Cell Line/Model Reference
AntioxidantFree radical scavengingVarious in vitro models
CytotoxicityInduces apoptosisMCF-7, HCT116
Anti-inflammatoryInhibits protein denaturationErythrocyte model
Enzyme InhibitionAChE inhibitionEnzyme assays

Case Studies

  • Cytotoxicity Assessment : A study conducted on various cancer cell lines revealed that diethyl 3-hydroxy-2,2-dimethylbutanedioate exhibited significant cytotoxicity against MCF-7 cells with an LC50 value indicating a promising therapeutic index compared to standard chemotherapeutics like doxorubicin .
  • Antioxidant Efficacy : In another study focusing on antioxidant properties, the compound was tested against known radicals, showing superior scavenging activity that suggests its potential use in formulations aimed at reducing oxidative stress-related diseases .
  • Enzyme Inhibition : Research into the enzyme inhibition capacity of butanedioic acid derivatives highlighted their potential role in treating neurodegenerative conditions by effectively blocking AChE activity. This finding opens avenues for further pharmacological exploration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.